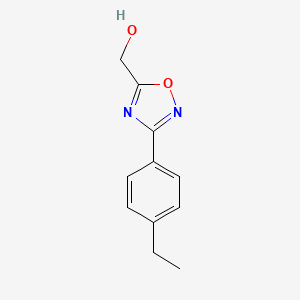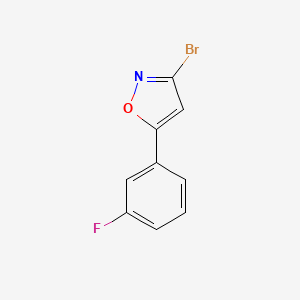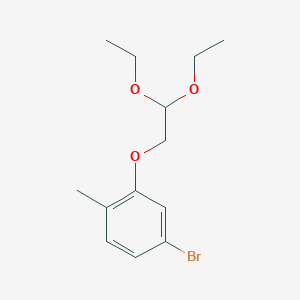![molecular formula C13H10N2O2S B13691519 Methyl 1-aminothieno[3,2-f]quinoline-2-carboxylate](/img/structure/B13691519.png)
Methyl 1-aminothieno[3,2-f]quinoline-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-aminothieno[3,2-f]quinoline-2-carboxylate is a heterocyclic compound with the molecular formula C13H10N2O2S. This compound belongs to the quinoline family, which is known for its diverse applications in medicinal and synthetic organic chemistry. The unique structure of this compound, which includes a thienoquinoline core, makes it an interesting subject for various scientific studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-aminothieno[3,2-f]quinoline-2-carboxylate typically involves a multi-step process. One common method includes the reaction of this compound with sodium hydride in N,N-dimethyl-formamide at 0°C under an inert atmosphere. This is followed by the addition of ®-4-methyl-2,2-dioxo-1,2,3-oxathiazolidine-3-carboxylic acid tert-butyl ester in the same solvent and conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis methods used in laboratories can be scaled up for industrial production with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 1-aminothieno[3,2-f]quinoline-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Wissenschaftliche Forschungsanwendungen
Methyl 1-aminothieno[3,2-f]quinoline-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of Methyl 1-aminothieno[3,2-f]quinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-aminothieno[2,3-b]quinoline-2-carboxylate: Another thienoquinoline derivative with similar structural features.
Quinoline: The parent compound of the quinoline family, known for its wide range of applications in medicinal chemistry.
Benzo[h]quinoline: A related compound with a fused benzene and pyridine ring system.
Uniqueness
Methyl 1-aminothieno[3,2-f]quinoline-2-carboxylate is unique due to its specific thienoquinoline core, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H10N2O2S |
|---|---|
Molekulargewicht |
258.30 g/mol |
IUPAC-Name |
methyl 1-aminothieno[3,2-f]quinoline-2-carboxylate |
InChI |
InChI=1S/C13H10N2O2S/c1-17-13(16)12-11(14)10-7-3-2-6-15-8(7)4-5-9(10)18-12/h2-6H,14H2,1H3 |
InChI-Schlüssel |
GDCCWBXPPAQDOH-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C2=C(S1)C=CC3=C2C=CC=N3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl (S,E)-4-[(S)-2-(Boc-amino)-N,3,3-trimethylbutanamido]-2,5-dimethyl-2-hexenoate](/img/structure/B13691449.png)

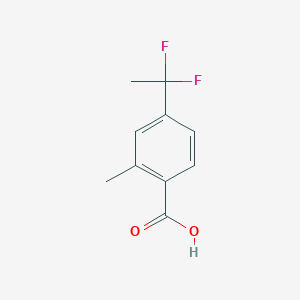
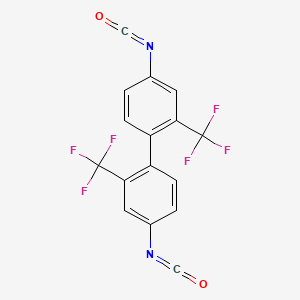


![2-[2-(Hydroxymethyl)phenyl]-2-propanol](/img/structure/B13691495.png)
![4-Chloro-N-[3-chloro-4-[cyano(phenyl)methyl]phenyl]-3-nitrobenzamide](/img/structure/B13691500.png)
